molecular formula C21H25ClN2 B8197816 1,3-Bis((R)-1-phenylpropyl)-1H-imidazol-3-ium chloride

1,3-Bis((R)-1-phenylpropyl)-1H-imidazol-3-ium chloride

Cat. No.: B8197816
M. Wt: 340.9 g/mol
InChI Key: GTJHEUJUGWUIRX-MUCZFFFMSA-M
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Description

1,3-Bis(®-1-phenylpropyl)-1H-imidazol-3-ium chloride: is a synthetic organic compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring two phenylpropyl groups attached to an imidazolium core, imparts distinct chemical and physical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(®-1-phenylpropyl)-1H-imidazol-3-ium chloride typically involves the reaction of 1-phenylpropylamine with imidazole in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

1-Phenylpropylamine+ImidazoleCatalyst1,3-Bis((R)-1-phenylpropyl)-1H-imidazol-3-ium chloride\text{1-Phenylpropylamine} + \text{Imidazole} \xrightarrow{\text{Catalyst}} \text{1,3-Bis((R)-1-phenylpropyl)-1H-imidazol-3-ium chloride} 1-Phenylpropylamine+ImidazoleCatalyst​1,3-Bis((R)-1-phenylpropyl)-1H-imidazol-3-ium chloride

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the pure product.

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(®-1-phenylpropyl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding imidazolium oxides.

    Reduction: Reduction reactions can convert the imidazolium salt into its corresponding imidazole derivative.

    Substitution: The phenylpropyl groups can undergo substitution reactions with nucleophiles, resulting in the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium oxides, while substitution reactions can produce a variety of functionalized imidazolium salts.

Scientific Research Applications

1,3-Bis(®-1-phenylpropyl)-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Industry: The compound is used in the synthesis of advanced materials, such as ionic liquids and coordination polymers.

Mechanism of Action

The mechanism of action of 1,3-Bis(®-1-phenylpropyl)-1H-imidazol-3-ium chloride involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The imidazolium core can form stable complexes with various anions, facilitating the transport of ions across membranes. This property is particularly useful in the development of ion transporters and sensors.

Comparison with Similar Compounds

  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
  • 1,3-Bis(benzyl)imidazolium chloride
  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

Comparison: 1,3-Bis(®-1-phenylpropyl)-1H-imidazol-3-ium chloride is unique due to its specific phenylpropyl substituents, which impart distinct steric and electronic properties. Compared to other imidazolium salts, this compound may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specialized applications.

Biological Activity

1,3-Bis((R)-1-phenylpropyl)-1H-imidazol-3-ium chloride is a compound that has garnered attention for its potential biological activities, particularly in the field of antimicrobial research. With a molecular formula of C21H25ClN2 and a molecular weight of 340.89 g/mol, this compound belongs to the class of imidazolium ionic liquids, which are known for their diverse applications in medicinal chemistry and biochemistry.

  • Molecular Formula : C21H25ClN2
  • Molecular Weight : 340.89 g/mol
  • CAS Number : 2757082-92-9

Biological Activity Overview

The biological activity of this compound has been primarily investigated in terms of its antibacterial properties. Studies have demonstrated its efficacy against various pathogenic bacteria, with particular emphasis on its minimum inhibitory concentrations (MIC) and inhibition zone (IZ) values.

Antibacterial Properties

Recent research has highlighted the compound's broad-spectrum antibacterial activity. The following table summarizes the MIC values against several bacterial strains:

Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
Staphylococcus aureus432 - 40
Bacillus cereus816 - 27
Bacillus amyloliquefaciens423 - 57
Klebsiella pneumoniae8Not specified
Pseudomonas aeruginosa1613 - 23
Escherichia coli16Not specified
Acinetobacter baumannii64Moderate activity

These results indicate that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus amyloliquefaciens .

The precise mechanism by which this compound exerts its antibacterial effects is still under investigation. However, it is hypothesized that the imidazolium cation may disrupt bacterial cell membranes or interfere with critical metabolic pathways, leading to cell lysis or inhibition of growth .

Case Studies

A study conducted by researchers evaluated the antibacterial efficacy of various imidazolium ionic liquids, including our compound of interest. The study found that at a concentration of 100 µg/mL, This compound showed significant activity against multiple strains, outperforming several standard antibiotics .

In another investigation focusing on structure-activity relationships (SAR), modifications to the alkyl chain and substitution patterns on the imidazole ring were shown to enhance antibacterial potency. This suggests that further chemical optimization could yield even more effective derivatives .

Properties

IUPAC Name

1,3-bis[(1R)-1-phenylpropyl]imidazol-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N2.ClH/c1-3-20(18-11-7-5-8-12-18)22-15-16-23(17-22)21(4-2)19-13-9-6-10-14-19;/h5-17,20-21H,3-4H2,1-2H3;1H/q+1;/p-1/t20-,21-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJHEUJUGWUIRX-MUCZFFFMSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)N2C=C[N+](=C2)C(CC)C3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=CC=C1)N2C=C[N+](=C2)[C@H](CC)C3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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